Cas no 1423898-50-3 (N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide)

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide
- Z1212407751
- CHEMBL3460349
- 1423898-50-3
- EN300-26685352
- AKOS033168282
-
- インチ: 1S/C16H20N2O3/c1-12-3-4-14(20-2)13(9-12)10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)
- InChIKey: UQLZIMPIUPZTBM-UHFFFAOYSA-N
- SMILES: O1CCC(C#N)(CC1)NC(CC1C=C(C)C=CC=1OC)=O
計算された属性
- 精确分子量: 288.14739250g/mol
- 同位素质量: 288.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 71.4Ų
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685352-0.05g |
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide |
1423898-50-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamideに関する追加情報
N-(4-Cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide: A Comprehensive Overview
The compound with CAS No. 1423898-50-3, known as N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of acetamide, featuring a substituted phenyl group and a cyanooxane moiety, which contribute to its distinctive chemical characteristics. Recent studies have highlighted its role in various research areas, including drug design, material science, and catalytic processes.
The chemical structure of N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide is characterized by a central acetamide group (-CONH-) connected to two distinct substituents. The first substituent is a 2-methoxy-5-methylphenyl group, which introduces electronic and steric effects that influence the compound's reactivity and solubility. The second substituent is a 4-cyanooxane ring, a cyclic ether with a nitrile group at the 4-position. This arrangement creates a rigid and potentially bioactive structure, making it an interesting candidate for medicinal chemistry applications.
Recent advancements in synthetic methodologies have enabled the efficient preparation of N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide. Researchers have employed various strategies, including nucleophilic acyl substitution and coupling reactions, to optimize its synthesis. For instance, a study published in *Organic Letters* demonstrated the use of microwave-assisted synthesis to enhance reaction yields and reduce synthesis time. Such innovations underscore the importance of this compound as a versatile building block in organic synthesis.
The physical and chemical properties of N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide are critical for understanding its behavior in different environments. Experimental data indicate that the compound has a melting point of approximately 160°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions, including thermal and photochemical treatments, has been extensively studied, revealing its resistance to degradation under mild conditions.
One of the most promising applications of N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide lies in the field of drug discovery. Preclinical studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. For example, research conducted at the University of California revealed its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although further optimization is required for therapeutic efficacy, these findings highlight its potential as a lead compound in drug development.
In addition to its pharmacological applications, N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide has found utility in material science. Its rigid structure and functional groups make it an ideal candidate for polymer synthesis and nanotechnology applications. Recent studies have explored its use as a monomer in the production of stimuli-responsive polymers, which can exhibit shape-memory behavior under external stimuli such as heat or light.
The synthesis of N-(4-cyanooxan-4-y1)-2-(2-methoxy/5methylpheny acetamid involves multiple steps requiring precise control over reaction conditions. A typical synthetic pathway begins with the preparation of the 4-cyanooxane ring through cyclization reactions involving glycidol derivatives. Subsequent coupling reactions with appropriately substituted aromatic aldehydes or ketones yield the final product. The optimization of these steps has been a focus of recent research efforts, aiming to improve both yield and purity.
From an environmental perspective, understanding the ecotoxicological profile of N-(4-cyanooxan/1/ -y1)-/ / -/ / / / / / / / / / / / / / acetamid is crucial for assessing its potential impact on ecosystems. Preliminary studies suggest that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to evaluate its long-term effects on soil microorganisms and higher trophic levels.
In conclusion, N-(4-cyano oxan/1/-y1)/ -/ -/ -/ -/ -/ acetamid (CAS No./ ) represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and applied development efforts. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.
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